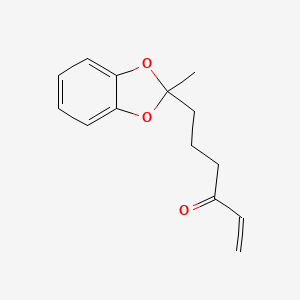![molecular formula C33H25CrN10O11S B13766010 chromium(3+);hydron;4-[3-methyl-4-[(5-methyl-3-nitro-2-oxidophenyl)diazenyl]-5-oxopyrazol-2-id-1-yl]benzenesulfonate;2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-5-nitrophenolate](/img/structure/B13766010.png)
chromium(3+);hydron;4-[3-methyl-4-[(5-methyl-3-nitro-2-oxidophenyl)diazenyl]-5-oxopyrazol-2-id-1-yl]benzenesulfonate;2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-5-nitrophenolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “chromium(3+);hydron;4-[3-methyl-4-[(5-methyl-3-nitro-2-oxidophenyl)diazenyl]-5-oxopyrazol-2-id-1-yl]benzenesulfonate;2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-5-nitrophenolate” is a complex coordination compound It features chromium in the +3 oxidation state, coordinated with a hydron and two distinct ligands These ligands are derived from pyrazole and nitrophenol structures, which are further modified with sulfonate and diazenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the ligands:
-
Preparation of 4-[3-methyl-4-[(5-methyl-3-nitro-2-oxidophenyl)diazenyl]-5-oxopyrazol-2-id-1-yl]benzenesulfonate
Step 1: Synthesis of 3-methyl-4-[(5-methyl-3-nitro-2-oxidophenyl)diazenyl]-5-oxopyrazole.
Step 2: Sulfonation of the pyrazole derivative.
-
Preparation of 2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-5-nitrophenolate
Step 1: Synthesis of 3-methyl-5-oxo-1-phenylpyrazole.
Step 2: Diazotization and coupling with 5-nitrophenol.
-
Complexation with Chromium(3+)
Reagents: Chromium(III) chloride, prepared ligands.
Conditions: Aqueous medium, pH adjustment to neutral, stirring at room temperature.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods. Key considerations include:
Optimization of reaction conditions: to maximize yield and purity.
Use of continuous flow reactors: for efficient and consistent production.
Implementation of purification techniques: such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrophenol and pyrazole moieties.
Reduction: Reduction reactions can target the diazenyl groups, converting them to amines.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic medium.
Reduction: Sodium borohydride, ethanol.
Substitution: Nucleophiles such as amines or thiols, basic conditions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of sulfonamide or sulfonate ester derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can act as a catalyst in organic reactions, particularly in oxidation and reduction processes.
Materials Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its complex structure.
Biochemical Probes: Utilized in studies to probe biochemical pathways and interactions.
Medicine
Antimicrobial Agents: Investigated for its potential antimicrobial properties.
Drug Development: Used as a lead compound in the development of new pharmaceuticals.
Industry
Dye Manufacturing: Employed in the production of dyes and pigments due to its vibrant color.
Corrosion Inhibitors: Used in formulations to prevent corrosion in industrial equipment.
Wirkmechanismus
The compound exerts its effects through various mechanisms, depending on the application:
Catalysis: Acts as a Lewis acid, facilitating electron transfer reactions.
Enzyme Inhibition: Binds to the active site of enzymes, blocking substrate access.
Antimicrobial Activity: Disrupts microbial cell membranes and inhibits essential enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chromium(3+);hydron;4-[3-methyl-4-[(5-methyl-3-nitrophenyl)diazenyl]-5-oxopyrazol-2-id-1-yl]benzenesulfonate:
Chromium(3+);hydron;4-[3-methyl-4-[(5-methyl-3-nitro-2-oxidophenyl)diazenyl]-5-oxopyrazol-2-id-1-yl]benzenesulfonate:
Uniqueness
Complex Structure: The presence of multiple functional groups and coordination sites makes it unique.
Versatility: Its ability to participate in various chemical reactions and applications sets it apart from similar compounds.
Eigenschaften
Molekularformel |
C33H25CrN10O11S |
|---|---|
Molekulargewicht |
821.7 g/mol |
IUPAC-Name |
chromium(3+);hydron;4-[3-methyl-4-[(5-methyl-3-nitro-2-oxidophenyl)diazenyl]-5-oxopyrazol-2-id-1-yl]benzenesulfonate;2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-5-nitrophenolate |
InChI |
InChI=1S/C17H15N5O7S.C16H13N5O4.Cr/c1-9-7-13(16(23)14(8-9)22(25)26)18-19-15-10(2)20-21(17(15)24)11-3-5-12(6-4-11)30(27,28)29;1-10-15(16(23)20(19-10)11-5-3-2-4-6-11)18-17-13-8-7-12(21(24)25)9-14(13)22;/h3-8H,1-2H3,(H3,18,19,20,23,24,27,28,29);2-9H,1H3,(H2,17,18,19,22,23);/q;;+3/p-3 |
InChI-Schlüssel |
XPHVNTLENZAQMC-UHFFFAOYSA-K |
Kanonische SMILES |
[H+].[H+].CC1=CC(=C(C(=C1)[N+](=O)[O-])[O-])N=NC2=C([N-]N(C2=O)C3=CC=C(C=C3)S(=O)(=O)[O-])C.CC1=C(C(=O)N([N-]1)C2=CC=CC=C2)N=NC3=C(C=C(C=C3)[N+](=O)[O-])[O-].[Cr+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







